molecular formula C27H23NO3S2 B11515546 Ethyl 4-(biphenyl-4-yl)-2-{[(phenylsulfanyl)acetyl]amino}thiophene-3-carboxylate

Ethyl 4-(biphenyl-4-yl)-2-{[(phenylsulfanyl)acetyl]amino}thiophene-3-carboxylate

Cat. No.: B11515546
M. Wt: 473.6 g/mol
InChI Key: MDNXSXPQQZLCBH-UHFFFAOYSA-N
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Description

Ethyl 4-(biphenyl-4-yl)-2-{[(phenylsulfanyl)acetyl]amino}thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of biphenyl, phenylsulfanyl, and carboxylate groups, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(biphenyl-4-yl)-2-{[(phenylsulfanyl)acetyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Biphenyl Derivative: The biphenyl-4-yl group is introduced through a Suzuki coupling reaction between a biphenyl boronic acid and a halogenated thiophene derivative.

    Introduction of Phenylsulfanyl Group: The phenylsulfanyl group is added via a nucleophilic substitution reaction using a thiol reagent.

    Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.

    Esterification: The carboxylate group is formed by esterification of the carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(biphenyl-4-yl)-2-{[(phenylsulfanyl)acetyl]amino}thiophene-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the thiophene ring and the biphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl 4-(biphenyl-4-yl)-2-{[(phenylsulfanyl)acetyl]amino}thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Ethyl 4-(biphenyl-4-yl)-2-{[(phenylsulfanyl)acetyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The biphenyl and thiophene groups play a crucial role in the binding affinity and specificity of the compound. The phenylsulfanyl group may also contribute to the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-biphenylcarboxylate
  • Ethyl 2-(biphenyl-4-yl)acetate
  • 4-(Biphenyl-4-yl)thiophene-2-carboxylic acid

Uniqueness

Ethyl 4-(biphenyl-4-yl)-2-{[(phenylsulfanyl)acetyl]amino}thiophene-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the phenylsulfanyl group distinguishes it from other biphenyl and thiophene derivatives, potentially enhancing its reactivity and interaction with biological targets.

Properties

Molecular Formula

C27H23NO3S2

Molecular Weight

473.6 g/mol

IUPAC Name

ethyl 4-(4-phenylphenyl)-2-[(2-phenylsulfanylacetyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C27H23NO3S2/c1-2-31-27(30)25-23(21-15-13-20(14-16-21)19-9-5-3-6-10-19)17-33-26(25)28-24(29)18-32-22-11-7-4-8-12-22/h3-17H,2,18H2,1H3,(H,28,29)

InChI Key

MDNXSXPQQZLCBH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)CSC4=CC=CC=C4

Origin of Product

United States

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